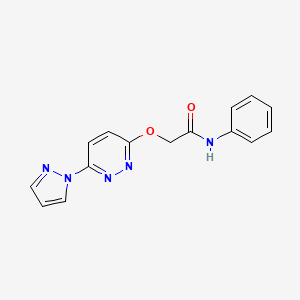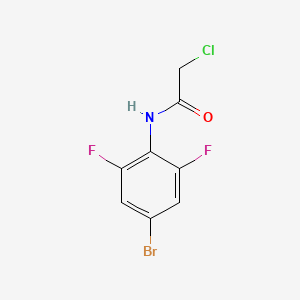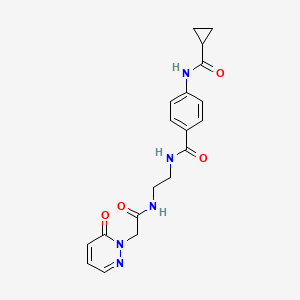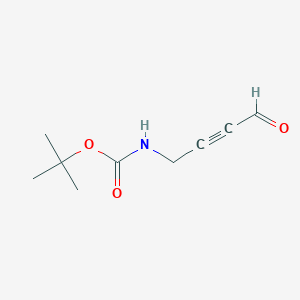![molecular formula C22H27N7O4 B2503853 8-(2-(4-(呋喃-2-羰基)哌嗪-1-基)乙基)-1,3,6,7-四甲基-1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮 CAS No. 923484-35-9](/img/structure/B2503853.png)
8-(2-(4-(呋喃-2-羰基)哌嗪-1-基)乙基)-1,3,6,7-四甲基-1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(2-(4-(furan-2-carbonyl)piperazin-1-yl)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C22H27N7O4 and its molecular weight is 453.503. The purity is usually 95%.
BenchChem offers high-quality 8-(2-(4-(furan-2-carbonyl)piperazin-1-yl)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(2-(4-(furan-2-carbonyl)piperazin-1-yl)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物化学中的生物活性杂环化合物
五元杂环,包括呋喃,是嘌呤和嘧啶核碱基、核苷及其类似物的药物化学中的关键结构单元。当这些杂环整合到生物活性分子中时,表现出显着的抗病毒、抗肿瘤、抗分枝杆菌和抗帕金森活性。在药物设计中,用杂芳基(如呋喃)取代芳基已显示出影响这些化合物的生物活性。这篇综述强调了呋喃基和噻吩基取代基在生物活性分子开发中的重要性,提供了对构效关系的见解,指导优化这些化合物以增强各种治疗领域的活性与选择性 (Ostrowski, 2022)。
中枢神经系统 (CNS) 作用药物和杂环
对可作为 CNS 活性化合物先导分子的功能性化学基团的研究已将杂环确定为具有潜在 CNS 效应的一类重要有机化合物。这些化合物,包括呋喃衍生物,表现出从抑制到欣快和惊厥效应的广泛活性。这表明杂环,如呋喃,在促进新型 CNS 药物开发方面的多功能性。该研究阐述了各种杂环化学基团及其潜在的 CNS 效应,为未来新型 CNS 药物治疗的研究奠定了基础 (Saganuwan, 2017)。
植物生物质向呋喃衍生物的转化
将植物生物质转化为呋喃衍生物代表了可持续化学的一种有前途的方法。5-羟甲基糠醛 (HMF) 是一种衍生自己六碳糖和木质纤维素的平台化学品,展示了呋喃衍生物作为化学工业的替代原料的潜力。这篇综述探讨了从植物原料合成 HMF 的最新进展及其在聚合物、功能材料、燃料和其他增值化学品的生产中的应用。HMF 及其衍生物替代不可再生碳氢化合物来源的潜力突出了呋喃基化合物在向更可持续的化学工业过渡中的重要性 (Chernyshev, Kravchenko, & Ananikov, 2017)。
咪唑的抗菌活性
咪唑及其衍生物,包括呋喃基化合物,因其显着的抗菌特性而受到认可。这篇文献综述重点关注咪唑的抗菌活性,强调其在合成抗真菌药物(如酮康唑和克霉唑)中的应用。综述表明,进一步探索和合成咪唑衍生物可能有助于开发有效的抗菌耐药性治疗方法,突出了呋喃和相关杂环在应对新兴菌株挑战中的重要性 (2022)。
作用机制
Target of action
Compounds with a piperazin-1-yl structure have been evaluated for their potential as carbonic anhydrase (CA) inhibitors . Carbonic anhydrases are a large group of metalloenzymes that regulate many physiological functions such as pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion in various tissues/organs .
Mode of action
These compounds can fit nicely in the active site of carbonic anhydrase II (CAII) and interact with the zinc ion (Zn2+) along with three histidine residues in the active site .
Biochemical pathways
Carbonic anhydrases catalyze the reversible hydration reaction of CO2, thus playing a crucial role in many biochemical pathways .
Result of action
The inhibition of carbonic anhydrases can have various effects depending on the specific isozyme and tissue involved. For example, inhibitors of these enzymes have been used in the treatment of disorders such as glaucoma, cancer, obesity, epilepsy, edema, and osteoporosis .
生化分析
Biochemical Properties
8-(2-(4-(furan-2-carbonyl)piperazin-1-yl)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating biochemical processes within cells . The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, leading to changes in their conformation and activity.
Cellular Effects
The effects of 8-(2-(4-(furan-2-carbonyl)piperazin-1-yl)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it can modulate signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation.
Molecular Mechanism
The molecular mechanism of action of 8-(2-(4-(furan-2-carbonyl)piperazin-1-yl)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression . For instance, it can inhibit the activity of kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events essential for signal transduction. Additionally, it may interact with transcription factors, influencing their ability to regulate gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-(2-(4-(furan-2-carbonyl)piperazin-1-yl)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been studied over time to understand its stability, degradation, and long-term impact on cellular function . The compound exhibits good stability under standard laboratory conditions, but its degradation products can form over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and function, highlighting its potential for chronic therapeutic applications.
Dosage Effects in Animal Models
The effects of 8-(2-(4-(furan-2-carbonyl)piperazin-1-yl)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione vary with different dosages in animal models . At lower doses, the compound may exhibit therapeutic benefits without significant adverse effects. At higher doses, toxic or adverse effects can be observed, including hepatotoxicity and nephrotoxicity. These findings underscore the importance of determining the optimal dosage range for therapeutic applications to minimize potential side effects.
Metabolic Pathways
8-(2-(4-(furan-2-carbonyl)piperazin-1-yl)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence metabolic flux and alter metabolite levels within cells. For instance, this compound may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic homeostasis.
Transport and Distribution
The transport and distribution of 8-(2-(4-(furan-2-carbonyl)piperazin-1-yl)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, influencing its therapeutic efficacy. For example, the compound may be transported across cell membranes by ABC transporters or bind to serum proteins, affecting its bioavailability and distribution.
Subcellular Localization
The subcellular localization of 8-(2-(4-(furan-2-carbonyl)piperazin-1-yl)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is crucial for its activity and function . This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus to interact with DNA or transcription factors, or to the mitochondria to influence energy metabolism.
属性
IUPAC Name |
6-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O4/c1-14-15(2)29-17-18(24(3)22(32)25(4)20(17)31)23-21(29)28(14)12-9-26-7-10-27(11-8-26)19(30)16-6-5-13-33-16/h5-6,13H,7-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLIFRDWZSFUGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCN4CCN(CC4)C(=O)C5=CC=CO5)N(C(=O)N(C3=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 3-carbamoyl-2-(2-(phenylthio)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2503770.png)
![2-Chloro-1-[3-(5-methyl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]propan-1-one](/img/structure/B2503771.png)
![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-ethoxybenzoate](/img/structure/B2503772.png)



![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylbenzamide](/img/structure/B2503782.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2503784.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2503785.png)
![1-(2,5-dimethoxyphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2503786.png)




